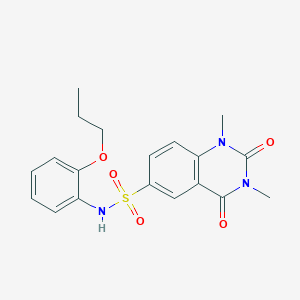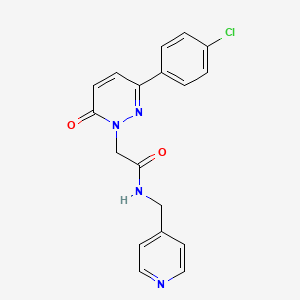
1,3-dimethyl-2,4-dioxo-N-(2-propoxyphenyl)-1,2,3,4-tetrahydro-6-quinazolinesulfonamide
Übersicht
Beschreibung
1,3-dimethyl-2,4-dioxo-N-(2-propoxyphenyl)-1,2,3,4-tetrahydro-6-quinazolinesulfonamide is a useful research compound. Its molecular formula is C19H21N3O5S and its molecular weight is 403.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.12019195 g/mol and the complexity rating of the compound is 692. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Quinazoline Derivatives Synthesis : Research has explored the synthesis of quinazoline derivatives, including 1,3-dimethyl-2,4-dioxo-N-(2-propoxyphenyl)-1,2,3,4-tetrahydro-6-quinazolinesulfonamide, utilizing various intermediates and reactions. These studies have contributed to the development of novel compounds with potential biological activities. The synthesis processes often involve reactions with specific reagents under controlled conditions to obtain desired derivatives with high purity and yield (Phillips & Castle, 1980).
Potential Applications
Antimicrobial Activities : Several studies have synthesized quinazoline derivatives and tested their antimicrobial activities. These compounds have displayed significant potency against various bacterial and fungal strains, indicating their potential as antimicrobial agents. The structural modifications in the quinazoline scaffold contribute to the variation in activity levels against different microbial species (Sojitra et al., 2016).
Cytotoxic Activities : Some quinazoline derivatives have been evaluated for their cytotoxic activities against different cancer cell lines. These studies aim to identify compounds with potential antitumor properties, contributing to the development of new anticancer agents. The cytotoxic effects are assessed through various assays to determine the compounds' efficacy and selectivity towards cancer cells (Deady et al., 2003).
Anti-Angiogenic Effects : The anti-angiogenic potential of quinazoline derivatives has also been explored. These compounds may inhibit the formation of new blood vessels, a crucial process in tumor growth and metastasis. By targeting angiogenesis, quinazoline derivatives offer a promising approach for cancer therapy, potentially limiting tumor growth and dissemination (Devegowda et al., 2018).
Eigenschaften
IUPAC Name |
1,3-dimethyl-2,4-dioxo-N-(2-propoxyphenyl)quinazoline-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-4-11-27-17-8-6-5-7-15(17)20-28(25,26)13-9-10-16-14(12-13)18(23)22(3)19(24)21(16)2/h5-10,12,20H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXQLXARKKXKOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-METHYL-2-PROPYL-1-[(3-PYRIDYLMETHYL)AMINO]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE](/img/structure/B4503526.png)
![2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone](/img/structure/B4503542.png)
![6-(2-fluorophenyl)-2-{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-3(2H)-pyridazinone](/img/structure/B4503554.png)
![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B4503557.png)
![morpholin-4-yl[2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-yl]methanone](/img/structure/B4503574.png)
![N-[4-(acetylamino)phenyl]-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide](/img/structure/B4503585.png)
![3'-allyl-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B4503591.png)
![1-methyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide](/img/structure/B4503592.png)

![N-(4-methoxyphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B4503599.png)
![2-methyl-3-{[2-(4-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B4503613.png)
![N-cyclopropyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B4503620.png)

![N-(3-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B4503638.png)
